molecular formula C19H26N2O2 B5878053 2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No. B5878053
M. Wt: 314.4 g/mol
InChI Key: KCGWBCGDCPWNLH-UHFFFAOYSA-N
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Description

The compound "2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide" belongs to a class of compounds that are studied for their potential biological activities and chemical properties. These compounds often contain piperidine, a nitrogen-containing heterocycle, which is of significant interest due to its presence in various biologically active molecules.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, starting with the formation of a core piperidinyl-amino structure followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves pairing benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted derivatives (Khalid et al., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within a compound and its implications on reactivity and interaction with biological targets. The crystal structure of related compounds, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, has been determined by X-ray diffraction, revealing specific intramolecular and intermolecular hydrogen bonding patterns that contribute to stability and reactivity (Nayak et al., 2014).

properties

IUPAC Name

2-cyclopentyl-N-[2-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(14-15-8-2-3-9-15)20-17-11-5-4-10-16(17)19(23)21-12-6-1-7-13-21/h4-5,10-11,15H,1-3,6-9,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGWBCGDCPWNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-[2-(piperidin-1-ylcarbonyl)phenyl]acetamide

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